1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, methoxymethoxy, and methyl groups
Méthodes De Préparation
The synthesis of 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Fluorination often involves the use of fluorine gas (F2) or other fluorinating agents. Methoxymethoxylation can be carried out using methoxymethyl chloride (MOM-Cl) in the presence of a base. Methylation typically involves methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as the methylating agents.
Analyse Des Réactions Chimiques
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with a nucleophile such as an amine or thiol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove certain functional groups or to simplify its structure. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield an amino-substituted benzene derivative.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for constructing diverse chemical structures.
Pharmaceuticals: The compound can be used in the development of new drugs. Its structural features may impart specific biological activities, making it a potential candidate for drug discovery and development.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers or other materials to enhance their performance or introduce new functionalities.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy and methyl groups can influence the compound’s overall reactivity and interactions with other molecules. The exact pathways and targets involved will vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-2-methoxybenzene: This compound lacks the methoxymethoxy and methyl groups, making it less complex and potentially less versatile in certain applications.
1-Bromo-3-fluoro-2-methylbenzene:
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene: This compound lacks the methyl group, which may affect its overall properties and interactions.
The presence of the methoxymethoxy and methyl groups in this compound makes it unique and potentially more versatile compared to these similar compounds.
Propriétés
Formule moléculaire |
C10H12BrFO2 |
---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-(methoxymethoxymethyl)-5-methylbenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-7-3-9(11)8(10(12)4-7)5-14-6-13-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
IVVFPRURYACLPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)COCOC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.